Home > Products > Screening Compounds P7694 > 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole - 361170-77-6

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Catalog Number: EVT-2826909
CAS Number: 361170-77-6
Molecular Formula: C22H19BrN2O2S
Molecular Weight: 455.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

  • Compound Description: This compound is a derivative of 4,5-dihydro-1H-pyrazole and is formed as the product of a reaction between 4-(4-bromophenyl)-2,4-dioxobutanoic acid and thiosemicarbazide. []

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound is a dihydro-1H-pyrazole derivative. Its crystal structure reveals a disordered fluoro-substituted benzene ring and intermolecular interactions leading to layered crystal packing. []

5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide

  • Compound Description: This compound is a 4,5-dihydro-1H-pyrazole derivative whose crystal structure is characterized by a central pyrazole ring with specific dihedral angles to the attached phenyl and benzene rings. Intermolecular hydrogen bonding leads to dimer formation in the crystal lattice. []

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound's structure, determined through X-ray crystallography, highlights a central four-ring system with nearly coplanar rings. []

N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines

  • Compound Description: This class of compounds, synthesized from specific propanecarbothioamides, exhibits notable antipyretic, anti-inflammatory, and platelet antiaggregating activities. []

4,5-dihydro-3-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-1H-pyrazoles

  • Compound Description: Synthesized from a buten-1-one derivative, this class of compounds exhibits notable antipyretic, anti-inflammatory, and platelet antiaggregating activities, similar to the N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines. []

1,6-dihydro-4-phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines

  • Compound Description: This pyrimidine-based class of compounds, also synthesized from a buten-1-one derivative, exhibits antipyretic, anti-inflammatory, and in vitro platelet antiaggregating activities. []

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: This 4,5-dihydro-1H-pyrazole derivative is characterized by a nearly coplanar four-ring system, with disorder observed in the methoxyphenyl ring and prop-2-ynyloxy substituent. []

Dimethyl-3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate

  • Compound Description: This compound, synthesized from 4-bromobenzaldehyde, dimethyl acetylenedicarboxylate, and phenylhydrazine, has its structure confirmed by X-ray crystallography. []

2′-[(Phenyl)(1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-ylidene)methyl]-1-naphthohydrazide

  • Compound Description: This compound, synthesized from a benzoyl-pyrazolone derivative and a naphthohydrazide, forms one-dimensional chain structures in its crystal form due to intermolecular hydrogen bonding. []

5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP)

  • Compound Description: This 4,5-dihydro-1H-pyrazole derivative has been subjected to detailed computational studies using DFT alongside experimental characterization. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound's crystal structure reveals a nearly planar pyrazole ring and a T-shaped molecular geometry. Intermolecular interactions in the crystal are characterized by C—H⋯S and C—Br⋯π interactions. []

5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide (TTg)

  • Compound Description: This pyrazoline derivative, synthesized from a thiophene-containing enone, demonstrates antidepressant activity in preclinical models. []

Bis[4,5‐dihydro‐1‐phenyl‐5‐thienyl‐3‐(phenyl‐4‐alkoxy)‐1H‐pyrazole] Derivatives

  • Compound Description: This class of bispyrazolines, connected via alkyl linkers, exhibits antimicrobial activities superior to their corresponding bischalcone precursors. []
  • Compound Description: This series of pyrazoline derivatives displays potent inhibition against tumor-associated human carbonic anhydrases IX and XII. []

3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: The crystal structure of this pyrazole derivative reveals a twisted molecular conformation and intermolecular hydrogen bonding patterns. []

3‐(4‐Bromophenyl)‐5‐(4‐fluorophenyl)‐1‐phenyl‐4,5‐dihydro‐1H‐pyrazole

  • Compound Description: Crystallographic analysis of this compound reveals specific dihedral angles between the pyrazoline ring and its substituents. []

1-(Benzotriazol-1-yl­methyl)-5-(4-di­methyl­amino­phenyl)-3-phenyl-4,5-di­hydro-1H-pyrazole

  • Compound Description: This 4,5-dihydro-1H-pyrazole derivative, characterized by X-ray crystallography, lacks any significant hydrogen bonding or π–π stacking interactions. []
  • Compound Description: This series of methanone-linked pyrazoline derivatives was synthesized and evaluated for antimicrobial and anti-inflammatory activity as potential dual-acting agents. []

1-Acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole Derivatives

  • Compound Description: This series of pyrazoline derivatives demonstrates potent and selective inhibition against monoamine oxidase (MAO)-A, with the separated enantiomers exhibiting even greater potency and selectivity. []

1‐Thiocarbamoyl‐3,5‐diphenyl‐4,5‐dihydro‐1H‐pyrazole Derivatives

  • Compound Description: This class of thiocarbamoyl-substituted pyrazoline derivatives demonstrates inhibitory activity against monoamine oxidase (MAO), with some exhibiting potent and selective inhibition against the MAO-A isoform. []

5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorides

  • Compound Description: Synthesized through a sonochemical cyclocondensation reaction, these pyrazoline derivatives exhibit promising antimicrobial activity, particularly against gram-positive bacteria. []

4-(4-Bromo­phen­yl)-3-meth­yl-1-phen­yl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This compound, synthesized using microwave irradiation, features a dihydropyridine ring fused to the pyrazole core. The crystal structure reveals intermolecular hydrogen bonding interactions. []

1-Acetyl-3-aryl-5-{1-phenyl-3-p-(methylthio)phenylpyrazol-4-yl}-4,5-dihydro-(H)-pyrazoles

  • Compound Description: This series of pyrazoline derivatives, synthesized from substituted chalcones, displays antitubercular and antimicrobial activity. []

5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This 4,5-dihydro-1H-pyrazole derivative, synthesized from a substituted acetophenone, demonstrates excellent antibacterial activity. []

3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes

  • Compound Description: This class of pyrazoline carbaldehydes, synthesized from chalcones, exhibits promising anti-inflammatory activity in a rat paw edema model. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, showcasing conformational flexibility, and features a network of weak C—H⋯π interactions. []

5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Compound Description: The crystal structure of this pyrazoline derivative shows a twisted conformation and weak C—H⋯O hydrogen bonds leading to supramolecular tube formation. []

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

  • Compound Description: This series of pyrazoline carbothioamides displays selective inhibitory activity against MAO-A or MAO-B, depending on the substituents. Some derivatives also exhibit in vivo antidepressant and anxiolytic effects. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: Crystallographic analysis of this complex molecule reveals a twisted conformation and diverse intermolecular interactions including C—H⋯N, C—H⋯F, C—H⋯π, and π–π stacking. []

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

  • Compound Description: The crystal structure of this pyrazoline derivative showcases weak C—H⋯O and π–π stacking interactions. []

4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole dioxane monosolvate

  • Compound Description: This compound, crystallized as a dioxane monosolvate, features a dihydropyrazole ring linked to a pyrazole ring. []

3-(4-Methyl­phen­yl)-5-[4-(methyl­thio)­phen­yl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Compound Description: The crystal structure of this compound reveals an L-shaped conformation and intermolecular C—H⋯O hydrogen bonding. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: This pyrazoline derivative, characterized by X-ray crystallography, displays C—H⋯F and C—H⋯O hydrogen bonding interactions, leading to the formation of inversion dimers and chains in the crystal lattice. []

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-5-[4-(piperidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide dimethylformamide hemisolvate

  • Compound Description: This pyrazoline derivative, containing a triazole ring, forms supramolecular chains in its crystal structure through various intermolecular interactions. []

(4S,5R)-3-(4-Chloro­phen­yl)-5-(4-meth­oxy­phen­yl)-4-methyl-1-phenyl-4,5-di­hydro-1H-pyrazole

  • Compound Description: This chiral pyrazoline derivative, synthesized from trans-anethole, exhibits a twisted conformation and participates in C—H⋯π interactions. []

4-Chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamides

  • Compound Description: This series of pyrazolone derivatives was synthesized and characterized using spectroscopic techniques. []

5-(2,3-Dichlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This 4,5-dihydro-1H-pyrazole derivative, characterized by X-ray crystallography, exhibits weak aromatic π–π stacking interactions in the crystal structure. []

3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound's structure, determined using X-ray crystallography, belongs to the monoclinic crystal system. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: The crystal structure of this molecule highlights a planar pyrazole ring with specific dihedral angles to the attached benzene rings. The crystal packing exhibits C—H⋯O and C—H⋯F hydrogen bonds. []

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This pyrazoline-based compound, containing a triazole ring, forms supramolecular chains through π–π interactions in its crystal structure. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This complex molecule comprises two distinct ring systems linked by a C—C bond, with specific dihedral angles between adjacent ring planes. []

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Compound Description: Crystallographic analysis of this molecule reveals specific dihedral angles between the pyrazole ring and the other aromatic rings. C—H⋯π interactions are observed in the crystal structure. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This complex pyrazoline derivative, synthesized from a pyrazole-1-carbothioamide derivative and N-(4-nitrophenyl)maleimide, incorporates a thiazole ring and an acetamide side chain. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

  • Compound Description: SR147778 is a highly potent and selective antagonist of the CB1 cannabinoid receptor, exhibiting nanomolar affinity for both rat and human CB1 receptors. []

Ethyl 4-[1-(4-bromo­phenyl)-3-methyl-5-oxo-4,5-di­hydro-1H-1,2,4-triazol-4-yl­imino­methyl]­phenoxy­acetate

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, with variations in the relative orientations of the triazole and phenyl rings. []

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This pyrazoline derivative, characterized by various spectroscopic techniques, incorporates a naphthalene ring system. []

Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives

  • Compound Description: Enantiomeric separation of these pyrazoline derivatives, achieved using chiral HPLC, reveals differing inhibitory activities against MAO-A and MAO-B for each enantiomer. []

Properties

CAS Number

361170-77-6

Product Name

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

IUPAC Name

3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.37

InChI

InChI=1S/C22H19BrN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-9-11-19(23)12-10-18)15-21(24-25)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3

InChI Key

YWLXPQFSNMVULD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.